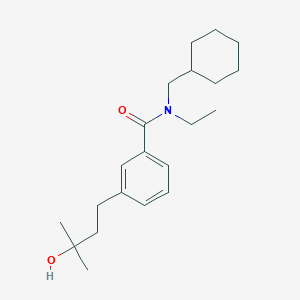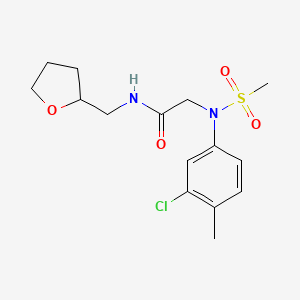
N-(cyclohexylmethyl)-N-ethyl-3-(3-hydroxy-3-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of similar benzamide compounds often involves the Bischler-Napieralski reaction, which cyclizes hydroxybutyl benzamides into more complex structures (Browne, Skelton, & White, 1981).
- Other benzamides have been synthesized through direct coupling and subsequent deprotection processes (Lin & Liu, 1985).
Molecular Structure Analysis
- X-ray crystallographic analysis is a common method to determine the molecular structure of benzamide derivatives, as seen in the study of 3,4-dimethoxyphenyl derivatives (Browne, Skelton, & White, 1981).
- Structural analysis of similar compounds, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, involves methods like X-ray diffraction and spectroscopic techniques (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Chemical Reactions and Properties
- Benzamides can undergo various chemical reactions, including cyclization, as demonstrated in the synthesis of pyrroles (Browne, Skelton, & White, 1981).
- The reactivity and selectivity of benzamide derivatives in chemical reactions can be influenced by different substituents and reaction conditions (Constantino & Iley, 2004).
Physical Properties Analysis
- The physical properties of benzamide derivatives, such as solubility, are critical in determining their potential application in various fields. For example, acyclic nucleosides like DHPBU exhibit excellent water solubility, an important factor for pharmaceutical formulations (Lin & Liu, 1985).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, of benzamide derivatives can be influenced by their molecular structure. For example, the introduction of certain functional groups can enhance or diminish their reactivity in specific chemical reactions (Constantino & Iley, 2004).
- Additionally, the electronic properties, like HOMO and LUMO energies, are important in understanding the chemical behavior of these compounds (Demir et al., 2015).
Applications De Recherche Scientifique
Rate Acceleration in Polar Solvents
Research by Aggarwal et al. (2002) on the Baylis-Hillman reaction highlights the significant acceleration of reactions between cyclohexenone and benzaldehyde in water and formamide, implicating the dominant role of hydrogen bonding over hydrophobic effects. This study suggests potential applications of similar compounds in catalyzing organic reactions under environmentally friendly conditions (Aggarwal, Dean, Mereu, & Williams, 2002).
Bischler-Napieralski Reaction
Browne, Skelton, and White (1981) explored the Bischler-Napieralski reaction to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles from N-(4-aryl-4-hydroxybutyl)benzamides. This research demonstrates the synthetic utility of benzamide derivatives in creating complex heterocyclic structures, which are prevalent in many pharmaceuticals (Browne, Skelton, & White, 1981).
Synthesis of Cyclic Dipeptidyl Ureas
Sañudo, Marcaccini, Basurto, and Torroba (2006) reported the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. This study presents an innovative approach to creating pseudopeptidic triazines, highlighting the versatility of benzamide derivatives in synthesizing novel bioactive compounds (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Designing Single-Molecule Magnets
Costes, Vendier, and Wernsdorfer (2010) discussed the use of benzamide derivatives in coordinating with copper ions to yield metalloligands. These metalloligands, in turn, react with lanthanide salts to produce tetranuclear complexes, demonstrating potential applications in creating single-molecule magnets and advancing materials science (Costes, Vendier, & Wernsdorfer, 2010).
Copper-Catalyzed Amidation of Alkanes
Tran, Li, Driess, and Hartwig (2014) explored the copper-catalyzed amidation and imidation of unactivated alkanes, demonstrating a rare reaction pathway. This research underlines the potential of benzamide derivatives in developing novel catalytic reactions for the functionalization of alkanes, which could have significant implications in synthetic chemistry (Tran, Li, Driess, & Hartwig, 2014).
Orientations Futures
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-N-ethyl-3-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO2/c1-4-22(16-18-9-6-5-7-10-18)20(23)19-12-8-11-17(15-19)13-14-21(2,3)24/h8,11-12,15,18,24H,4-7,9-10,13-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLZBZPHFHNSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCC1)C(=O)C2=CC=CC(=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-N-ethyl-3-(3-hydroxy-3-methylbutyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5513774.png)
![3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5513787.png)
![2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile](/img/structure/B5513799.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide](/img/structure/B5513801.png)

![4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)-2-piperazinone](/img/structure/B5513815.png)
![N-{(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5513821.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5513832.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5513848.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-3,4-dichlorobenzohydrazide](/img/structure/B5513860.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)
![3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)